molecular formula C19H18N2O2 B2792883 2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 862831-38-7

2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No. B2792883
CAS RN: 862831-38-7
M. Wt: 306.365
InChI Key: RMFAFKWEXWIGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole is a heterocyclic compound that is a part of many biologically active compounds. It is also known as benzopyrrole and is aromatic in nature . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of indole and imidazole derivatives involves various methods. For instance, one method for the synthesis of a similar compound, N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, involves the use of 2-(1-methyl-1H-indol-3-yl)acetic acid in dry dichloromethane, with lutidine and 1,2-diaminobenzene .


Molecular Structure Analysis

Indole and imidazole rings are part of many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Chemical Reactions Analysis

The chemical reactions involving indole and imidazole derivatives are diverse and depend on the specific compounds and conditions involved. For example, imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of indole and imidazole derivatives can vary widely depending on the specific compound and its biological target. For example, some derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with indole and imidazole derivatives depend on the specific compound. Some derivatives are used in commercially available drugs, suggesting they have acceptable safety profiles when used appropriately .

Future Directions

Indole and imidazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary, and heterocyclic compounds like indole and imidazole can play a significant role in this .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-8-10-14(11-9-12)20-19(23)18(22)17-13(2)21(3)16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFAFKWEXWIGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide

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